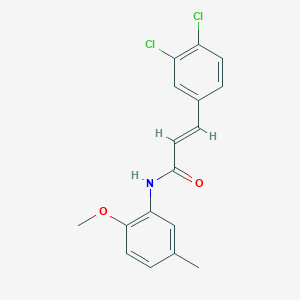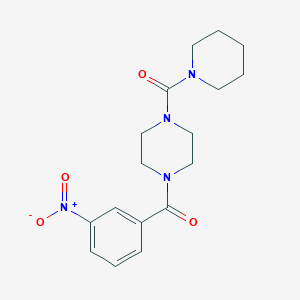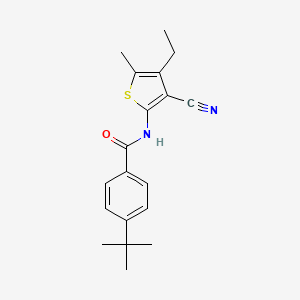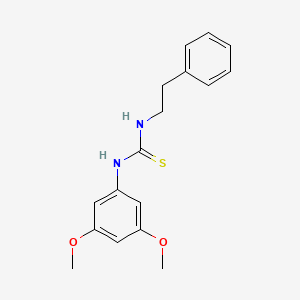![molecular formula C14H22N4O2 B5772214 3-[4-(2-methoxyphenyl)-1-piperazinyl]propanohydrazide](/img/structure/B5772214.png)
3-[4-(2-methoxyphenyl)-1-piperazinyl]propanohydrazide
Overview
Description
3-[4-(2-methoxyphenyl)-1-piperazinyl]propanohydrazide, also known as MPHPH, is a chemical compound that has been widely researched for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 3-[4-(2-methoxyphenyl)-1-piperazinyl]propanohydrazide is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. These actions are thought to contribute to its anxiolytic and antidepressant effects, as well as its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[4-(2-methoxyphenyl)-1-piperazinyl]propanohydrazide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter levels, the inhibition of cancer cell proliferation, and the induction of apoptosis in cancer cells. It has also been shown to have minimal toxicity in animal models, making it a potentially safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[4-(2-methoxyphenyl)-1-piperazinyl]propanohydrazide in lab experiments is its ability to selectively target serotonin reuptake and sigma-1 receptors, which allows for more specific and targeted research. However, a limitation of using 3-[4-(2-methoxyphenyl)-1-piperazinyl]propanohydrazide is its relatively low potency compared to other SSRIs and sigma-1 receptor agonists, which may require higher concentrations to achieve desired effects.
Future Directions
There are several future directions for the research of 3-[4-(2-methoxyphenyl)-1-piperazinyl]propanohydrazide. One direction is to further investigate its anxiolytic and antidepressant effects in human clinical trials. Another direction is to explore its potential as a chemotherapeutic agent for various types of cancer. Additionally, 3-[4-(2-methoxyphenyl)-1-piperazinyl]propanohydrazide can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles. Further research is needed to fully understand the potential therapeutic applications of 3-[4-(2-methoxyphenyl)-1-piperazinyl]propanohydrazide.
In conclusion, 3-[4-(2-methoxyphenyl)-1-piperazinyl]propanohydrazide is a chemical compound that has been widely researched for its potential therapeutic applications. Its ability to selectively target serotonin reuptake and sigma-1 receptors makes it a promising candidate for further research in various fields. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Scientific Research Applications
3-[4-(2-methoxyphenyl)-1-piperazinyl]propanohydrazide has been studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, 3-[4-(2-methoxyphenyl)-1-piperazinyl]propanohydrazide has been shown to have anxiolytic and antidepressant effects in animal models. In cancer research, 3-[4-(2-methoxyphenyl)-1-piperazinyl]propanohydrazide has been studied for its potential as a chemotherapeutic agent due to its ability to induce apoptosis in cancer cells. In drug discovery, 3-[4-(2-methoxyphenyl)-1-piperazinyl]propanohydrazide has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
properties
IUPAC Name |
3-[4-(2-methoxyphenyl)piperazin-1-yl]propanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-20-13-5-3-2-4-12(13)18-10-8-17(9-11-18)7-6-14(19)16-15/h2-5H,6-11,15H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILZZWHTUQZRGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5772133.png)

![2-chloro-N'-[(2-methoxybenzoyl)oxy]-4,6-dimethylpyridine-3-carboximidamide](/img/structure/B5772167.png)
![N-[4-(acetylamino)phenyl]-4-chloro-2-fluorobenzamide](/img/structure/B5772171.png)
![3-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5772172.png)
![4-chloro-N-[2-(3-chlorophenyl)ethyl]-3-nitrobenzamide](/img/structure/B5772173.png)


![3-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5772197.png)

![{3-chloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5772217.png)
![5,5-dimethyl-3-[2-(3-phenoxyphenoxy)ethyl]-2,4-imidazolidinedione](/img/structure/B5772225.png)
![1-phenyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5772231.png)
![1-[4-(benzyloxy)-2-methylphenyl]ethanone](/img/structure/B5772238.png)